

5-Bromo-N-ethylnicotinamide molecular structure analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-N-ethylnicotinamide

Cat. No.: B064916

[Get Quote](#)

In-depth Technical Guide: 5-Bromo-N-ethylnicotinamide

Regrettably, a comprehensive molecular structure analysis and in-depth technical guide for **5-Bromo-N-ethylnicotinamide** cannot be fully generated at this time. Despite extensive searches of chemical databases and scientific literature, there is a significant lack of published experimental data for this specific compound. Key information required for a detailed analysis, such as X-ray crystallography, NMR spectroscopy, IR spectroscopy, mass spectrometry, and biological activity studies, is not publicly available.

This document, therefore, serves to provide the foundational information that has been gathered and outlines the methodologies that would be employed for a complete analysis, should the data become available.

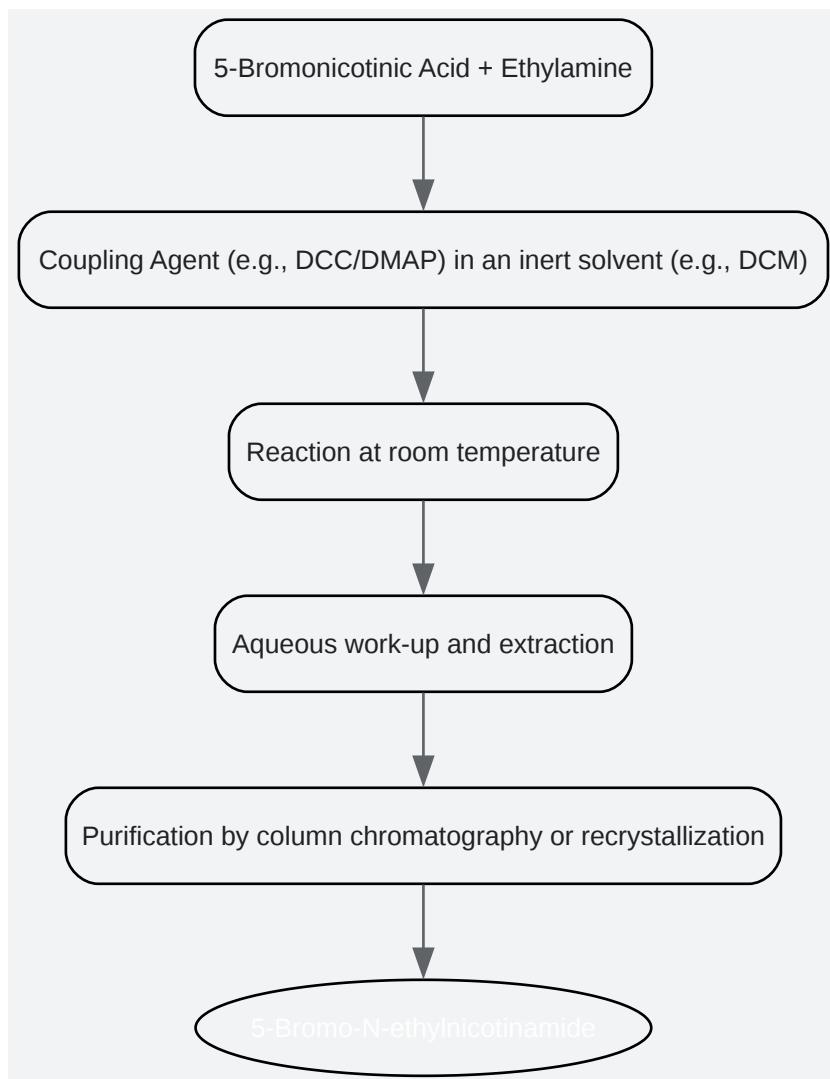
Molecular Identity and Basic Properties

Based on its chemical name and structure, the following information can be provided for **5-Bromo-N-ethylnicotinamide**.

Property	Value
Molecular Formula	C ₈ H ₉ BrN ₂ O
Molecular Weight	229.07 g/mol
CAS Number	173999-48-9
Synonyms	5-Bromo-N-ethylpyridine-3-carboxamide
Calculated Density	1.471 g/cm ³ [1]
Calculated Boiling Point	343.92 °C at 760 mmHg [1]

Molecular Structure

The fundamental structure of **5-Bromo-N-ethylnicotinamide** consists of a pyridine ring brominated at the 5-position, with an N-ethyl carboxamide group at the 3-position.


Caption: 2D Molecular Structure of **5-Bromo-N-ethylnicotinamide**.

Hypothetical Experimental Protocols

While no specific experimental data for **5-Bromo-N-ethylnicotinamide** has been found, the following are standard methodologies that would be used for its characterization.

Synthesis and Purification

A plausible synthetic route would involve the amidation of 5-bromonicotinic acid with ethylamine.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **5-Bromo-N-ethylnicotinamide**.

Structural Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Would be used to identify the chemical environment of the hydrogen atoms, confirming the presence of the ethyl group and the protons on the pyridine ring.
 - ^{13}C NMR: Would be used to determine the number and types of carbon atoms in the molecule.

- 2D NMR (COSY, HSQC, HMBC): Would be employed to establish the connectivity between atoms and definitively assign all proton and carbon signals.
- Infrared (IR) Spectroscopy:
 - Would be used to identify characteristic functional groups. Expected peaks would include N-H stretching and bending, C=O (amide I) stretching, and C-Br stretching vibrations.
- Mass Spectrometry (MS):
 - Would be used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass. Fragmentation patterns would help to confirm the structure.
- X-ray Crystallography:
 - If a suitable single crystal can be grown, X-ray diffraction analysis would provide the definitive three-dimensional structure of the molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Potential Biological Activity

While no biological data exists for **5-Bromo-N-ethylnicotinamide**, research on related halogenated nicotinamide derivatives suggests potential for various biological activities. These include:

- Antimicrobial and Antifungal Activity: Many nicotinamide derivatives have been investigated for their efficacy against various bacterial and fungal strains.[\[2\]](#)
- Enzyme Inhibition: Nicotinamide analogs are known to inhibit various enzymes. For example, some derivatives act as inhibitors of succinate dehydrogenase, which could lead to fungicidal activity.[\[3\]](#)
- Anti-inflammatory and Cytotoxic Effects: Other nicotinamide derivatives have shown potential as anti-inflammatory agents or have been evaluated for their cytotoxic effects against cancer cell lines.

Further research, including *in vitro* and *in vivo* studies, would be necessary to determine if **5-Bromo-N-ethylNicotinamide** possesses any of these activities.

Conclusion

5-Bromo-N-ethylNicotinamide is a chemical entity for which basic identifying information is available. However, a comprehensive understanding of its molecular structure, properties, and biological function is hampered by the absence of published experimental research. The protocols and potential activities described herein are based on established chemical principles and studies of analogous compounds. Definitive characterization and an in-depth technical guide await dedicated experimental investigation of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS # 173999-48-9, 5-Bromo-N-Ethylnicotinamide: more information. [www.chemblink.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Bromo-N-ethylNicotinamide molecular structure analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b064916#5-bromo-n-ethylNicotinamide-molecular-structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com